

The Discovery and Development of the EZH2 Inhibitor Tazemetostat: A Technical Guide

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Compound of Interest		
Compound Name:	Ezh2-IN-8	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][3]

This technical guide provides a comprehensive overview of the discovery and development of a potent and selective EZH2 inhibitor, Tazemetostat (formerly EPZ-6438). While the initial query sought information on "EZH2-IN-8," a thorough search of scientific literature and public databases did not yield specific information for a compound with that designation. Therefore, this guide will focus on the well-characterized and clinically approved EZH2 inhibitor, Tazemetostat, as a representative example of a successful drug discovery and development campaign in this class.

Discovery and Synthesis

Tazemetostat was discovered by Epizyme, Inc. through a proprietary drug discovery platform. [4] The chemical structure of Tazemetostat is (N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-



biphenyl]-3-carboxamide).[4] The development of Tazemetostat involved a lead optimization process to enhance its potency, selectivity, and pharmacokinetic properties.[5]

Mechanism of Action

Tazemetostat is a potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[6] It targets both wild-type and mutant forms of EZH2.[4] By binding to the SAM-binding pocket of EZH2, Tazemetostat prevents the transfer of a methyl group to histone H3 at lysine 27.[6] This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels, resulting in the derepression of PRC2 target genes.[4] The reactivation of these silenced genes, which often include tumor suppressors, can lead to the inhibition of cancer cell proliferation and induction of apoptosis.[7]

Data Presentation

Biochemical Activity

Parameter	Value	Reference
Ki (cell-free)	2.5 nM	[6][8]
IC50 (cell-free, wild-type EZH2)	11 nM	[6][8]
IC50 (cell-free, mutant EZH2)	2 - 38 nM	[6]
Selectivity vs. EZH1	35-fold	[8]
Selectivity vs. other HMTs	>4,500-fold	[8]

Cellular Activity

Cell Line	EZH2 Status	IC50 (Proliferation)	Reference
SMARCB1-deleted MRT cell lines	Wild-type	32 nM - 1000 nM	[8]
Lymphoma cell lines	Mutant/Wild-type	9 nM (H3K27 methylation)	[4]



Pharmacokinetics (Human)

Parameter	Value	Reference
Bioavailability	33%	[9]
Time to Peak (Tmax)	1-2 hours	[9]
Half-life (t1/2)	3.1 hours	[9]
Protein Binding	88%	[9][10]
Metabolism	Primarily by CYP3A4	[11]
Excretion	79% in feces, 15% in urine	[9]

Experimental Protocols EZH2 Biochemical Assay (Scintillation Proximity Assay)

This protocol describes a common method to assess the enzymatic activity of EZH2 and the inhibitory potential of compounds like Tazemetostat.

Materials:

- Recombinant PRC2 complex (containing EZH2, EED, SUZ12)
- S-[3H]-adenosyl-L-methionine ([3H]-SAM)
- Unlabeled S-adenosyl-L-methionine (SAM)
- Histone H3 (1-21) peptide substrate, biotinylated
- Streptavidin-coated SPA beads
- Assay buffer (e.g., 20 mM BICINE, pH 7.6, 1 mM DTT, 0.002% Tween-20, 0.005% BSA)
- Test compound (Tazemetostat)
- Microplates (384-well)
- Scintillation counter



Procedure:

- Prepare a solution of the PRC2 complex in assay buffer.
- Prepare serial dilutions of the test compound (Tazemetostat) in DMSO and then in assay buffer.
- Add the PRC2 complex solution to the wells of the microplate.
- Add the test compound dilutions to the appropriate wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
- Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding to the enzyme.
- Prepare a substrate mix containing the biotinylated H3 peptide, unlabeled SAM, and [3H]-SAM in assay buffer.
- Initiate the enzymatic reaction by adding the substrate mix to all wells.
- Incubate the plate at room temperature for a specific duration (e.g., 60-120 minutes) to allow for histone methylation.
- Stop the reaction by adding an excess of unlabeled SAM or a specific stop solution.
- Add a suspension of streptavidin-coated SPA beads to each well.
- Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
- Centrifuge the plates to pellet the beads.
- Read the plates on a scintillation counter to measure the amount of [3H] incorporated into the peptide, which is proportional to EZH2 activity.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value.



Cellular H3K27me3 Assay (Western Blot)

This protocol outlines a method to measure the effect of an EZH2 inhibitor on the levels of H3K27me3 in cultured cells.

Materials:

- Cancer cell line of interest (e.g., a lymphoma or sarcoma cell line)
- Cell culture medium and supplements
- Test compound (Tazemetostat)
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

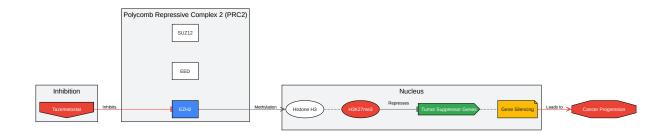
- Seed the cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound (Tazemetostat) or DMSO for a specified period (e.g., 48-96 hours).



- Harvest the cells by scraping or trypsinization and wash with cold PBS.
- Lyse the cells in lysis buffer on ice.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
- Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative change in methylation.

Mandatory Visualization

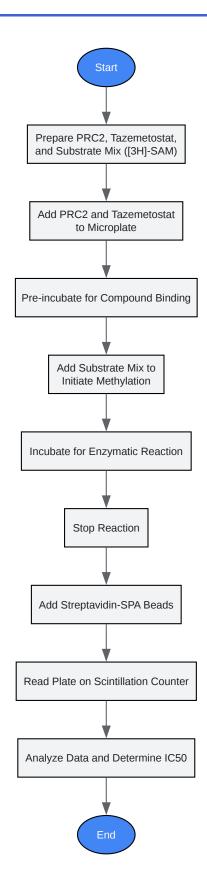




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Caption: The EZH2 signaling pathway, illustrating its role in gene silencing and cancer progression, and the mechanism of inhibition by Tazemetostat.

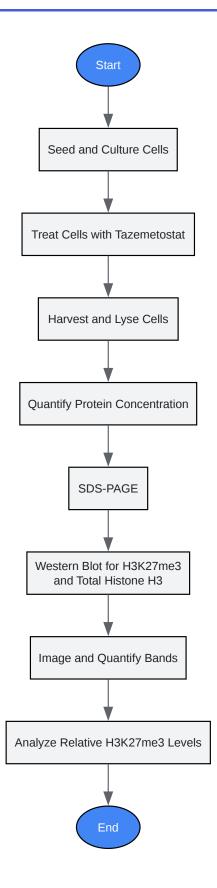




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Caption: A simplified workflow for a scintillation proximity-based EZH2 biochemical assay.





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Caption: A general workflow for assessing cellular H3K27me3 levels by Western blot.



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